![molecular formula C25H17Cl2N B15161119 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine CAS No. 667466-59-3](/img/structure/B15161119.png)
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenyl group that is further substituted with a bis(4-chlorophenyl)ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism by which 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
Bis(4-chlorophenyl) sulfone: Known for its use in the production of polysulfone plastics and other advanced materials.
4,4’-Dichlorobenzophenone: A metabolite of DDT, used in various chemical applications.
Bis(4-chlorophenyl) disulfide: Used in the synthesis of non-symmetrical heterodimers.
Uniqueness
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is unique due to its combination of a pyridine ring with a bis(4-chlorophenyl)ethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
667466-59-3 |
|---|---|
分子式 |
C25H17Cl2N |
分子量 |
402.3 g/mol |
IUPAC 名称 |
2-[4-[2,2-bis(4-chlorophenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C25H17Cl2N/c26-22-12-8-19(9-13-22)24(20-10-14-23(27)15-11-20)17-18-4-6-21(7-5-18)25-3-1-2-16-28-25/h1-17H |
InChI 键 |
ZGCSQNMXDQBDLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



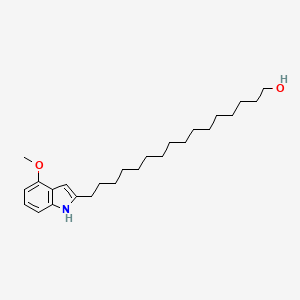
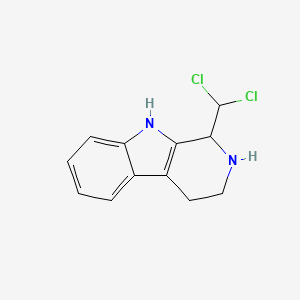
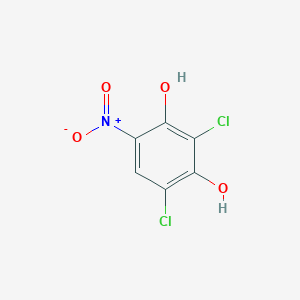
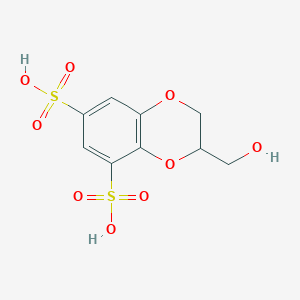
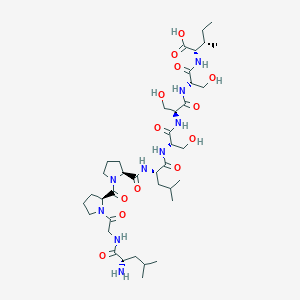
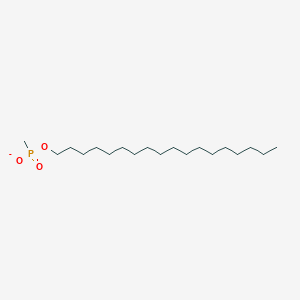
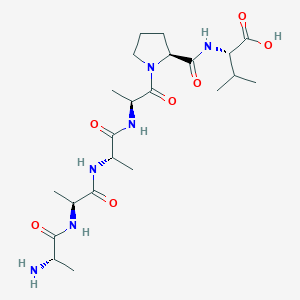
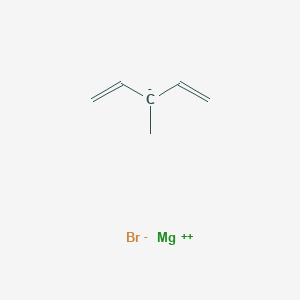

![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
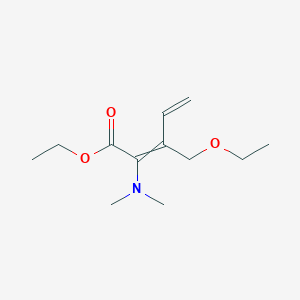
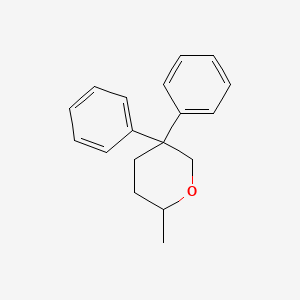
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
